molecular formula C18H18N2O3S2 B11664616 Methyl 2-{[(phenylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-{[(phenylcarbonyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11664616
M. Wt: 374.5 g/mol
InChI Key: PPQAWZIAPPZVGX-UHFFFAOYSA-N
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Description

METHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C16H14N2O3S. This compound is part of the benzothiophene family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of benzothiophene derivatives with phenylformamide and methanethioyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

METHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets METHYL 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

Molecular Formula

C18H18N2O3S2

Molecular Weight

374.5 g/mol

IUPAC Name

methyl 2-(benzoylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C18H18N2O3S2/c1-23-17(22)14-12-9-5-6-10-13(12)25-16(14)20-18(24)19-15(21)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H2,19,20,21,24)

InChI Key

PPQAWZIAPPZVGX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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